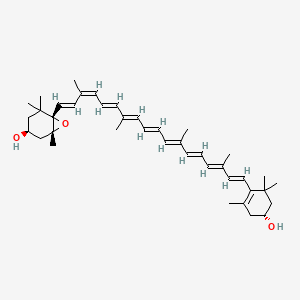![molecular formula C15H23N3Na4O6P2 B12371844 tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)
tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane is a complex chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms This particular compound is notable for its unique structure, which includes a triazole ring, a phosphonate group, and a dioxido-oxo-lambda5-phosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Phosphonate Group: The phosphonate group can be introduced through a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.
Incorporation of the Dioxido-Oxo-Lambda5-Phosphane Moiety: This step involves the oxidation of a phosphine to form the dioxido-oxo-lambda5-phosphane group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors for the click reaction and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides and related derivatives.
Reduction: Dihydrotriazoles and other reduced triazole derivatives.
Substitution: Various substituted phosphonates and triazole derivatives.
Applications De Recherche Scientifique
Tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of this compound involves its ability to form stable complexes with metal ions, which can then interact with biological targets. The triazole ring and phosphonate group facilitate binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Phosphonate-Containing Compounds: Compounds like phosphonates and phosphine oxides have comparable chemical reactivity.
Dioxido-Oxo-Lambda5-Phosphane Derivatives: These compounds have similar oxidation states and coordination chemistry.
Uniqueness
Tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane is unique due to its combination of a triazole ring, a phosphonate group, and a dioxido-oxo-lambda5-phosphane moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H23N3Na4O6P2 |
|---|---|
Poids moléculaire |
495.27 g/mol |
Nom IUPAC |
tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C15H27N3O6P2.4Na/c1-12(2)6-4-7-13(3)8-5-9-18-11-14(16-17-18)10-15(25(19,20)21)26(22,23)24;;;;/h6,8,11,15H,4-5,7,9-10H2,1-3H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b13-8+;;;; |
Clé InChI |
DTOZLXJMIAVMAQ-MEVDHSCASA-J |
SMILES isomérique |
CC(=CCC/C(=C/CCN1C=C(N=N1)CC(P(=O)([O-])[O-])P(=O)([O-])[O-])/C)C.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CC(=CCCC(=CCCN1C=C(N=N1)CC(P(=O)([O-])[O-])P(=O)([O-])[O-])C)C.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)

![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)
![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)
![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)



![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)



